3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
Overview
Description
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is a complex organic compound with the molecular formula C11H19NO and a molecular weight of 181.28 g/mol
Mechanism of Action
Target of Action
The primary target of 3-Tert-butyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Tert-butyl-3-azabicyclo[32The compound’s structure suggests that it may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The specific biochemical pathways affected by 3-Tert-butyl-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Tert-butyl-3-azabicyclo[32The compound’s structural similarity to tropane alkaloids suggests it may have similar effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Tert-butyl-3-azabicyclo[32It is known that the endo stereochemistry of similar compounds is crucial for controlling the spatial arrangement of substituents in the final product .
Biochemical Analysis
Biochemical Properties
The compound interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions is significant, affecting cellular processes and signaling pathways. The stereochemistry of this bicyclic scaffold plays a crucial role in its biological activity .
Cellular Effects
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one: influences cell function by modulating gene expression, cellular metabolism, and signaling pathways. It may impact various cell types, and its effects can vary depending on the context .
Molecular Mechanism
At the molecular level, this compound likely exerts its effects through binding interactions with specific biomolecules. Enzyme inhibition or activation, as well as changes in gene expression, contribute to its overall mechanism of action .
Temporal Effects in Laboratory Settings
Laboratory studies reveal insights into the stability, degradation, and long-term effects of This compound . Researchers observe how its effects evolve over time in in vitro and in vivo experiments .
Dosage Effects in Animal Models
In animal studies, varying dosages of the compound yield different outcomes. Threshold effects, toxicity, and adverse reactions at high doses are essential considerations when assessing its safety and efficacy .
Metabolic Pathways
The compound participates in specific metabolic pathways, interacting with enzymes and cofactors. Understanding its impact on metabolic flux and metabolite levels is crucial for unraveling its biological effects .
Transport and Distribution
Within cells and tissues, This compound relies on transporters and binding proteins for distribution. Localization and accumulation patterns provide insights into its cellular behavior .
Subcellular Localization
The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-3-azabicyclo[32. Common synthetic routes include:
Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic core through the metathesis reaction of a diene precursor.
Reduction and Functionalization:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxime or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oximes and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-tert-butyl-3-azabicyclo[3.2.1]octane-8-ol
3-tert-butyl-3-azabicyclo[3.2.1]octane-8-carboxylate
3-tert-butyl-3-azabicyclo[3.2.1]octane-8-ylidenehydroxylamine
Uniqueness: 3-tert-butyl-3-azabicyclo[32
This comprehensive overview provides a detailed understanding of 3-tert-butyl-3-azabicyclo[321]octan-8-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNZYHJGBWFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087789-17-0 | |
Record name | 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.